[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether
Brand Name: Vulcanchem
CAS No.: 338748-07-5
VCID: VC7406373
InChI: InChI=1S/C19H16Cl2N2O2S/c1-24-11-16-10-18(25-17-8-6-15(21)7-9-17)23-19(22-16)26-12-13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3
SMILES: COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl
Molecular Formula: C19H16Cl2N2O2S
Molecular Weight: 407.31

[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether

CAS No.: 338748-07-5

Cat. No.: VC7406373

Molecular Formula: C19H16Cl2N2O2S

Molecular Weight: 407.31

* For research use only. Not for human or veterinary use.

[2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether - 338748-07-5

Specification

CAS No. 338748-07-5
Molecular Formula C19H16Cl2N2O2S
Molecular Weight 407.31
IUPAC Name 4-(4-chlorophenoxy)-2-[(4-chlorophenyl)methylsulfanyl]-6-(methoxymethyl)pyrimidine
Standard InChI InChI=1S/C19H16Cl2N2O2S/c1-24-11-16-10-18(25-17-8-6-15(21)7-9-17)23-19(22-16)26-12-13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3
Standard InChI Key UCFMBJLYPBZZQH-UHFFFAOYSA-N
SMILES COCC1=CC(=NC(=N1)SCC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl

Introduction

Chemical Identity

  • IUPAC Name: [2-[(4-Chlorobenzyl)sulfanyl]-6-(4-chlorophenoxy)-4-pyrimidinyl]methyl methyl ether

  • Molecular Formula: C18H15Cl2N2O2S

  • Molecular Weight: Approximately 395.3 g/mol

Structural Features

The compound consists of:

  • A pyrimidine core with substitutions at the 2-, 4-, and 6-positions.

  • A 4-chlorobenzyl sulfanyl group attached at the 2-position.

  • A 4-chlorophenoxy group at the 6-position.

  • A methyl ether moiety linked to the pyrimidine ring.

Synthesis

The synthesis of this compound typically involves:

  • Formation of the pyrimidine core, which can be achieved through cyclization reactions involving urea or thiourea derivatives with β-dicarbonyl compounds.

  • Introduction of the sulfanyl group, typically via nucleophilic substitution using a chlorobenzyl thiol reagent.

  • Etherification at the pyrimidine ring, using methylating agents like dimethyl sulfate or methyl iodide under basic conditions.

  • Final purification steps, such as recrystallization or chromatographic techniques, ensure high purity.

Material Science

The presence of halogenated aromatic rings and sulfur-containing functional groups may make it useful in designing advanced materials, such as:

  • Organic semiconductors.

  • Ligands for coordination chemistry.

Related Literature

Studies on structurally similar compounds highlight:

  • Pyrimidine derivatives with sulfanyl and phenoxy substitutions exhibit enhanced binding affinity to biological targets due to hydrophobic interactions and hydrogen bonding potential .

  • Halogenation improves metabolic stability and bioavailability, making these compounds promising candidates for further optimization .

Experimental Data

While no specific experimental data were available for this exact compound, related compounds have demonstrated:

  • Crystalline structures stabilized by π–π stacking interactions between aromatic rings .

  • Supramolecular assemblies in crystal lattices due to hydrogen bonding and van der Waals forces.

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